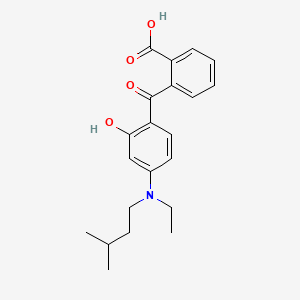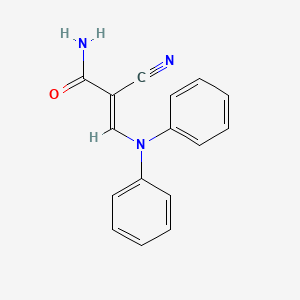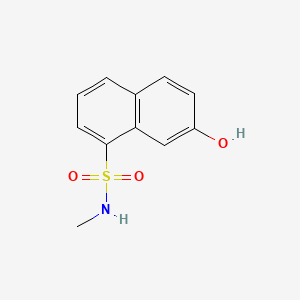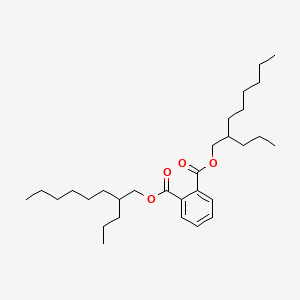![molecular formula C13H11N5 B12660673 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine CAS No. 121845-79-2](/img/structure/B12660673.png)
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is a heterocyclic compound that belongs to the class of pyridino-triazines This compound is characterized by its fused ring structure, which includes both pyridine and triazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridyl-triazine oxides.
Reduction: Formation of reduced pyridyl-triazine derivatives.
Substitution: Formation of substituted pyridyl-triazine compounds with various functional groups.
科学的研究の応用
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence its biological activity.
類似化合物との比較
Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- Pyrimidino[4,5-d][1,3]oxazines
Uniqueness
5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.
特性
CAS番号 |
121845-79-2 |
|---|---|
分子式 |
C13H11N5 |
分子量 |
237.26 g/mol |
IUPAC名 |
5,7-dimethyl-3-pyridin-4-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C13H11N5/c1-8-7-11-12(9(2)15-8)16-13(18-17-11)10-3-5-14-6-4-10/h3-7H,1-2H3 |
InChIキー |
ZKIOMLWEPUHBCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)C)N=C(N=N2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


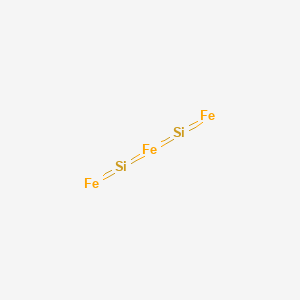
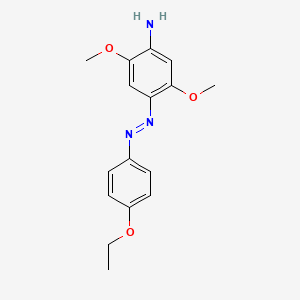
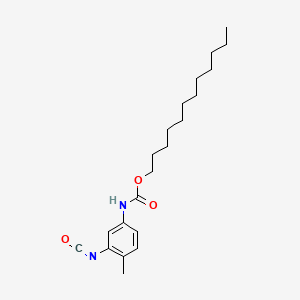
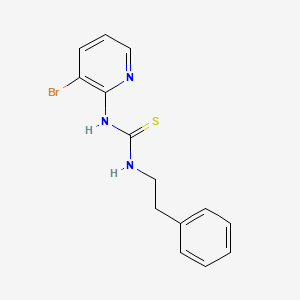
![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
